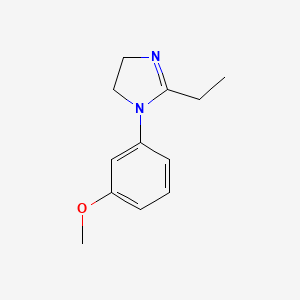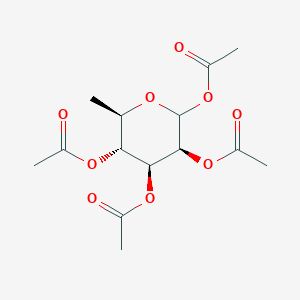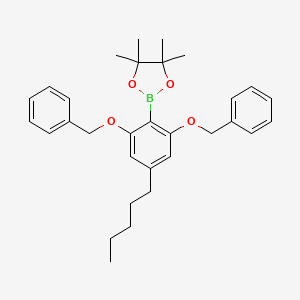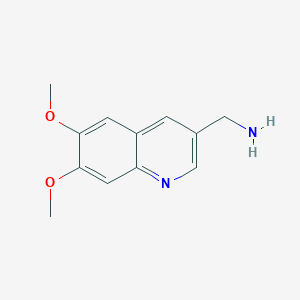
(6,7-Dimethoxyquinolin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-Dimethoxyquinolin-3-yl)methanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with methoxy groups at the 6 and 7 positions and an amine group attached to the 3-position via a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxyquinolin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxyquinoline.
Formylation: The 3-position of the quinoline ring is formylated using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Reduction: The resulting 3-formyl-6,7-dimethoxyquinoline is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄).
Amination: Finally, the alcohol is converted to the amine via reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(6,7-Dimethoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
(6,7-Dimethoxyquinolin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (6,7-Dimethoxyquinolin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, quinoline derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the methanamine group but shares the quinoline core with methoxy substitutions.
3-Amino-6,7-dimethoxyquinoline: Similar structure but with an amino group directly attached to the quinoline ring.
6,7-Dimethoxy-4-anilinoquinoline: Contains an aniline group at the 4-position, known for its potent kinase inhibitory activity.
Uniqueness
(6,7-Dimethoxyquinolin-3-yl)methanamine is unique due to the presence of the methanamine group, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for diverse functionalization and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(6,7-dimethoxyquinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-4-9-3-8(6-13)7-14-10(9)5-12(11)16-2/h3-5,7H,6,13H2,1-2H3 |
InChI 键 |
IZYAPPUSMFFHDK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


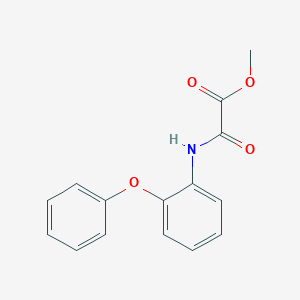
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
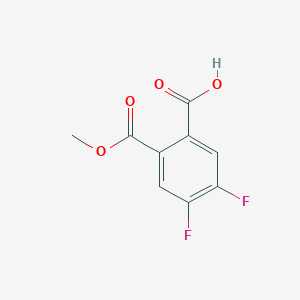
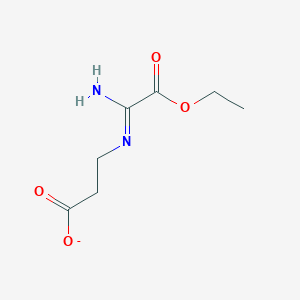
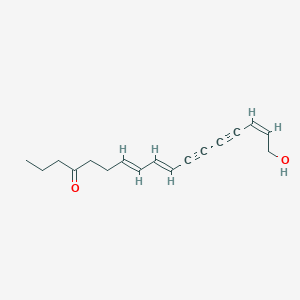

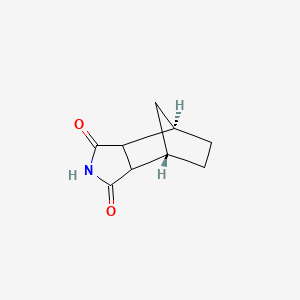
![2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole](/img/structure/B12833886.png)
